Product packaging for 3-(Naphthalen-1-yl)propanal(Cat. No.:CAS No. 53531-16-1)

3-(Naphthalen-1-yl)propanal

Cat. No.: B3143718
CAS No.: 53531-16-1
M. Wt: 184.23 g/mol
InChI Key: JBYOVYVITUEWAD-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Synthetic Chemistry

The rigid, planar structure of the naphthalene ring system provides a well-defined framework for the spatial arrangement of functional groups, a crucial aspect in the design of molecules with specific biological activities or material properties. Naphthalene derivatives are integral to the synthesis of numerous pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the beta-blocker propranolol. udel.edursc.org Furthermore, their utility extends to the creation of dyes, pigments, and advanced materials such as organic light-emitting diodes (OLEDs). nih.gov The reactivity of the naphthalene ring allows for a variety of chemical transformations, including electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation, enabling chemists to tailor their properties for specific applications. rsc.org

Scope and Relevance of 3-(Naphthalen-1-yl)propanal as a Synthetic Target

Within the vast landscape of naphthalene derivatives, aldehydes represent a particularly important class of compounds due to the high reactivity of the formyl group (-CHO). rsc.orgwvu.edu This functional group serves as a versatile handle for a multitude of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. rsc.orgmnstate.edu this compound, with its naphthalene moiety and a three-carbon aldehyde chain, emerges as a significant synthetic target. Its structure combines the aromatic properties of naphthalene with the reactive potential of an aliphatic aldehyde, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the propanal side chain offers multiple sites for chemical modification, allowing for the construction of diverse molecular architectures. One notable application is in the synthesis of 3-(naphthalen-1-yl)propan-1-amine (B1279137) through reductive amination, a compound of interest in medicinal chemistry. nih.gov The exploration of the synthesis and reactivity of this compound is therefore crucial for expanding the synthetic chemist's toolbox and enabling the development of novel compounds with potential applications in various fields of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B3143718 3-(Naphthalen-1-yl)propanal CAS No. 53531-16-1

Properties

IUPAC Name

3-naphthalen-1-ylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9-10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYOVYVITUEWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452975
Record name 1-Naphthalenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53531-16-1
Record name 1-Naphthalenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 3 Naphthalen 1 Yl Propanal

The fundamental properties of 3-(Naphthalen-1-yl)propanal are summarized in the table below, providing a snapshot of its key chemical and physical characteristics.

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
CAS Number 53531-16-1

Data sourced from multiple chemical suppliers and databases. libretexts.orgumkc.edu

Chemical Reactivity and Derivatization Strategies of 3 Naphthalen 1 Yl Propanal

Reductive Amination Reactions for Amine Synthesis

Reductive amination, also known as reductive alkylation, is a highly effective method for converting aldehydes into amines. wikipedia.org For 3-(naphthalen-1-yl)propanal, this reaction provides a direct route to synthesizing corresponding primary, secondary, and tertiary amines, which are valuable intermediates in medicinal chemistry and materials science. The process typically involves a two-step sequence within a single pot: the initial reaction of the aldehyde with an amine (such as ammonia (B1221849), a primary amine, or a secondary amine) to form an intermediate imine or enamine, followed by the immediate reduction of this intermediate to the stable amine product. libretexts.orgchemicalbook.com

For example, the reaction of this compound with ammonia, followed by reduction, yields 3-(naphthalen-1-yl)propan-1-amine (B1279137). Using a primary or secondary amine in place of ammonia would yield the corresponding N-substituted secondary or tertiary amine, respectively. youtube.com

Table 1: Optimized Parameters for Reductive Amination

Parameter Optimal Range/Condition Purpose Yield (%) Purity (%)
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces the imine intermediate. wikipedia.org 72–85 ≥95
Amine Source Ammonia, Primary or Secondary Amines Acts as the nitrogen source for the final amine product. N/A N/A
pH Control Acetic Acid (to achieve pH 5–6) Catalyzes the formation of the imine intermediate. 85 98
Solvent Methanol (B129727) or Ethanol (B145695) Dissolves reactants and facilitates the reaction. N/A N/A

| Reaction Time | 12–24 hours | Allows for the completion of the reaction. | 78 | 97 |

Data adapted from literature reports on similar reductive amination reactions.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group is readily susceptible to oxidation, providing a straightforward pathway to the corresponding carboxylic acid. orgoreview.com In the case of this compound, oxidation transforms the molecule into 3-(naphthalen-1-yl)propanoic acid. This conversion is a fundamental reaction in organic synthesis. youtube.com

A variety of oxidizing agents can accomplish this transformation, ranging from strong, chromium-based reagents to milder, more selective systems. libretexts.org The presence of the hydrogen atom on the carbonyl carbon of the aldehyde makes it easily oxidizable, a key difference from ketones which are generally resistant to oxidation. orgoreview.comlibretexts.org The reaction typically proceeds through a hydrate (B1144303) intermediate, formed by the addition of water to the aldehyde, which is then oxidized. orgoreview.com

Commonly used reagents for this purpose include:

Chromium (VI) reagents: Jones reagent (CrO₃ in aqueous sulfuric acid) is a powerful oxidant that efficiently converts aldehydes to carboxylic acids. libretexts.org

Potassium permanganate (B83412) (KMnO₄): This strong oxidizing agent, typically used in basic or acidic conditions, will readily oxidize aldehydes. geeksforgeeks.org

Oxone (2KHSO₅·KHSO₄·K₂SO₄): A more modern and environmentally benign alternative, Oxone can effectively oxidize aldehydes to carboxylic acids under mild conditions. organic-chemistry.org

N-Hydroxyphthalimide (NHPI): Used as an organocatalyst with oxygen as the terminal oxidant, this system provides a metal-free method for aldehyde oxidation. organic-chemistry.org

The choice of oxidant can be critical, especially if other sensitive functional groups are present in the molecule. For scaling up syntheses, methods avoiding heavy metals are often preferred. nsf.gov

Table 2: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

Reagent Conditions Characteristics
Jones Reagent (CrO₃/H₂SO₄/acetone) Room temperature High yield, but uses toxic chromium. libretexts.org
Potassium Permanganate (KMnO₄) Acidic or basic solution, heat Strong, inexpensive oxidant. geeksforgeeks.org
Tollens' Reagent (Ag(NH₃)₂⁺) Ammoniacal silver nitrate Mild oxidant; used as a classic qualitative test for aldehydes. libretexts.org
Oxone Acetonitrile/water Mild, metal-free, and efficient alternative. organic-chemistry.org
Sodium Perborate (NaBO₃) Acetic acid Effective reagent for aromatic aldehydes.

| Pyridinium (B92312) Chlorochromate (PCC) / H₅IO₆ | Acetonitrile, catalytic PCC | Provides a facile and quantitative preparation. organic-chemistry.org |

Reductive Transformations to Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 3-(naphthalen-1-yl)propan-1-ol (B2905234). nih.gov This transformation is a fundamental process in organic synthesis, converting the electrophilic carbonyl carbon into a hydroxyl group. geeksforgeeks.org

This reduction can be readily achieved using common metal hydride reagents. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to give the alcohol. youtube.com

Key reducing agents for this conversion include:

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. It is often used in alcoholic solvents like methanol or ethanol and is safe to handle. geeksforgeeks.org

Lithium aluminium hydride (LiAlH₄): A much more powerful and less selective reducing agent than NaBH₄. It will reduce aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity with protic solvents, it must be used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. geeksforgeeks.org

The choice between NaBH₄ and LiAlH₄ often depends on the presence of other functional groups in the molecule. For the simple reduction of this compound, the milder and more convenient NaBH₄ is typically sufficient. Further reduction of the resulting alcohol, 3-(naphthalen-1-yl)propan-1-ol, can lead to the fully saturated alkane, 3-(naphthalen-1-yl)propane.

Table 3: Comparison of Common Reducing Agents for Aldehyde Reduction

Reagent Formula Reactivity Solvents Typical Use
Sodium Borohydride NaBH₄ Mild, selective for aldehydes and ketones. geeksforgeeks.org Alcohols, Water Standard reduction of carbonyls.

| Lithium Aluminium Hydride | LiAlH₄ | Strong, non-selective; reduces most carbonyls. geeksforgeeks.org | Anhydrous Ethers (THF, Et₂O) | When stronger reducing power is needed. |

Nucleophilic Addition and Condensation Reactions

The carbonyl group of this compound is intrinsically polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center. byjus.com This electrophilicity is the basis for one of the most important classes of reactions for aldehydes: nucleophilic addition. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.orgopenstax.org

Examples of nucleophilic addition reactions for this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically in the presence of a base catalyst, adds a cyanide anion (CN⁻) to the carbonyl carbon to form a cyanohydrin. byjus.com This product is a versatile intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Acetal Formation: In the presence of an acid catalyst, aldehydes react reversibly with two equivalents of an alcohol to form an acetal. byjus.com This reaction is often used to protect the aldehyde group during other chemical transformations.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O double bond with a C=C double bond. This is a powerful method for alkene synthesis.

Furthermore, this compound possesses α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which are acidic and can be removed by a base to form an enolate ion. This enolate is a potent nucleophile and can participate in condensation reactions. vanderbilt.edu The most prominent example is the Aldol Condensation , where the enolate of one molecule of this compound attacks the carbonyl group of a second molecule. quora.com This reaction forms a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde, a conjugated system.

Table 4: Nucleophilic Addition and Condensation Products

Reactant/Reagent Reaction Type Product Functional Group
Hydrogen Cyanide (HCN) Nucleophilic Addition Cyanohydrin
Alcohol (e.g., ROH) / H⁺ Nucleophilic Addition Acetal
Primary Amine (RNH₂) Nucleophilic Addition/Condensation Imine byjus.com
Phosphorus Ylide (Ph₃P=CR₂) Wittig Reaction Alkene

| Base (e.g., NaOH) / Self-reaction | Aldol Condensation | β-Hydroxy Aldehyde |

Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene ring system in this compound is an electron-rich aromatic structure that primarily undergoes electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqijrpr.com Compared to benzene (B151609), naphthalene is significantly more reactive towards electrophiles. stackexchange.comquora.com This increased reactivity is because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower, as the aromaticity of only one of the two rings is disrupted during the reaction. uomustansiriyah.edu.iqquora.com

Key features of naphthalene's reactivity include:

Positional Selectivity: Substitution occurs preferentially at the C1 (α) position over the C2 (β) position. This is because the attack at the α-position leads to a more stable carbocation intermediate, which can be stabilized by more resonance structures that preserve a complete benzene ring. iptsalipur.orgyoutube.com

Substituent Effects: The existing 3-propanal side chain at the C1 position influences the position of any subsequent electrophilic attack. The propyl group is an alkyl chain, which acts as a weak electron-donating group and is ortho-, para-directing. Therefore, it will direct incoming electrophiles primarily to the C2, C4, C5, and C7 positions of the naphthalene ring. Steric hindrance from the side chain may influence the ratio of these products.

Common electrophilic aromatic substitution reactions that could be applied to the naphthalene ring of this compound include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring. uomustansiriyah.edu.iqiptsalipur.org

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂), often in the presence of a Lewis acid catalyst like FeCl₃, would install a halogen atom on the ring. uomustansiriyah.edu.iqnumberanalytics.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid (e.g., AlCl₃) would add an acyl or alkyl group, respectively. uomustansiriyah.edu.iq

Careful selection of reaction conditions would be necessary to achieve selective substitution on the ring without promoting side reactions at the aldehyde functional group. Often, it is strategic to protect the aldehyde (e.g., as an acetal) before performing reactions on the aromatic ring.

Chemical Reactivity of 3 Naphthalen 1 Yl Propanal

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the aldehyde to form a secondary alcohol after an acidic workup. libretexts.orgmnstate.edu This reaction is a powerful tool for forming new carbon-carbon bonds.

Wittig Reaction

The Wittig reaction provides a method to convert the aldehyde into an alkene. mnstate.edu Reaction of this compound with a phosphorus ylide, such as one derived from (methoxymethyl)triphenylphosphonium (B8745145) chloride, can be used to extend the carbon chain and introduce a double bond.

Reductive Amination

This compound can be converted to the corresponding amine, 3-(naphthalen-1-yl)propan-1-amine (B1279137), through reductive amination. nih.gov This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with ammonia (B1221849) or a primary amine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Use in Heterocyclic Synthesis

The reactivity of the aldehyde and the presence of the naphthalene (B1677914) ring make this compound a potential precursor for the synthesis of various heterocyclic compounds. For instance, it can participate in condensation reactions with dinucleophiles to form new ring systems. A notable example is the Friedländer annulation, where an α-methylene ketone or aldehyde reacts with a 2-aminoaryl aldehyde or ketone to form a quinoline (B57606). rsc.org This suggests the possibility of using this compound in the synthesis of novel quinoline derivatives. nih.gov

Computational Chemistry and Theoretical Investigations on 3 Naphthalen 1 Yl Propanal

Time-Dependent DFT (TD-DFT) for Electronic Spectra Simulation

While computational studies often exist for related naphthalene (B1677914) derivatives or other aldehydes, the user's strict requirement to focus solely on 3-(Naphthalen-1-yl)propanal and adhere to a specific outline with detailed data prevents the generation of a scientifically accurate and non-speculative article.

Future research may address the computational and theoretical aspects of this compound, at which point a comprehensive article based on the requested outline could be composed.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Construction

The aldehyde functional group in 3-(naphthalen-1-yl)propanal is a site of rich chemical reactivity, allowing for its use as a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly those containing heterocyclic ring systems. The propanal unit can be readily transformed through a variety of classic organic reactions, including condensations, cyclizations, and oxidations/reductions, to build intricate molecular frameworks.

Research has demonstrated that naphthalene (B1677914) aldehydes with similar structures are pivotal in constructing bioactive heterocycles. For instance, substituted naphthalene aldehydes can undergo condensation reactions with compounds like substituted o-hydroxy acetophenones to form chalcone (B49325) intermediates. asianpubs.org These chalcones can then be cyclized to yield complex heterocyclic systems such as pyrazolines, chromones, and pyrazoles, which are scaffolds of significant interest in medicinal chemistry due to their wide spectrum of biological activities. asianpubs.org The this compound molecule serves as a direct analogue for these types of syntheses, where the naphthalene group provides a lipophilic and sterically significant component to the final molecule.

Furthermore, the propanal side chain can be modified to create other useful derivatives. For example, related structures can be converted into propenamide derivatives, such as 3-(naphthalen-1-yl)propenamide, showcasing how the three-carbon aldehyde unit can be elaborated into more complex functional groups. acs.org This versatility allows synthetic chemists to incorporate the naphthalenepropyl scaffold into larger natural products or designed molecules, leveraging the naphthalene core's influence on the final compound's properties. chemistryviews.orgnih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Naphthalene Aldehyde Precursors This table is based on synthetic pathways using analogous naphthalene aldehyde structures.

Precursor TypeReagentResulting Heterocyclic CorePotential Application Area
Naphthalene AldehydeSubstituted AcetophenoneChalconeIntermediate
Chalcone IntermediateHydrazinePyrazolineMedicinal Chemistry
Chalcone IntermediateIodine/DMSOChromoneMedicinal Chemistry
Chromone IntermediateHydrazinePyrazoleMedicinal Chemistry

Precursor for the Synthesis of Naphthalene-Containing Ligands and Scaffolds

The aldehyde group of this compound is an ideal functional handle for synthesizing Schiff base ligands. A Schiff base is formed through the condensation reaction of a primary amine with an aldehyde, resulting in a compound containing a carbon-nitrogen double bond (imine). These compounds are exceptional ligands, capable of coordinating with a wide range of metal ions to form stable metal complexes.

By reacting this compound with various primary amines (e.g., aliphatic diamines, aromatic amines), a diverse library of bidentate or polydentate Schiff base ligands can be generated. For example, condensation with diethylenetriamine (B155796) would yield a polydentate ligand capable of binding strongly to metal ions like Al³⁺. nih.gov The resulting ligands incorporate the rigid and sterically bulky naphthalene moiety, which can influence the geometry, stability, and catalytic activity of the corresponding metal complexes. researchgate.net

These naphthalene-containing Schiff base complexes have found applications in several areas:

Catalysis: The steric and electronic properties imparted by the naphthalene scaffold can create specific chiral environments around a metal center, making them useful in asymmetric catalysis.

Fluorescent Sensors: Many naphthalene-derived Schiff bases exhibit fluorescence. researchgate.net Upon binding to a specific metal ion, the fluorescence properties (such as intensity or wavelength) can change dramatically, allowing the ligand to function as a selective and sensitive fluorescent sensor for that ion. nih.govmdpi.com For instance, Schiff bases derived from 2-hydroxy naphthaldehyde are well-known for their ability to detect ions like Al³⁺ in biological and environmental samples. nih.gov

Biomolecule Models: Metal-Schiff base complexes serve as important models for understanding the function of more complex biological macromolecules, such as metalloenzymes. researchgate.net

Table 2: Synthesis of Naphthalene-Containing Schiff Base Ligands

Reactant 1Reactant 2 (Amine)Resulting Ligand TypeCoordination SitesPotential Metal Ions
This compoundAnilineBidentate Schiff BaseN, O (if amine is phenolic)Cu(II), Ni(II), Co(II)
This compoundEthylenediamineTetradentate Schiff BaseN, N'Fe(III), Mn(II), Zn(II)
This compoundDiethylenetriaminePentadentate Schiff BaseN, N', N''Al(III), Ru(II)

Development of Functional Materials Incorporating Naphthalene-Propanal Derivatives

The unique photophysical and electronic properties of the naphthalene ring system make it a desirable component in functional organic materials. Derivatives of this compound can be incorporated as building blocks into polymers, dyes, and chromophores for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). gatech.edu

A key strategy for creating these materials involves condensation reactions similar to those used for ligand synthesis. Research has shown that reacting naphthalene-based diamines with substituted aldehydes produces donor-acceptor chromophores suitable for photovoltaic applications. researchgate.net In this architecture, the naphthalene unit can act as an electron-donating core. When this compound derivatives are used, the naphthalene moiety becomes part of a larger conjugated system. The electronic properties of this system, such as the band gap and the frontier molecular orbital (HOMO/LUMO) energy levels, can be fine-tuned by altering the chemical structure of the reacting partners. researchgate.net This tunability is critical for optimizing the performance of organic solar cells.

Another significant application is in the development of fluorescent probes and sensors. The inherent fluorescence of the naphthalene core can be harnessed to create materials that respond to specific analytes. For example, a Schiff base derived from a naphthalene aldehyde and a recognition group can be designed to selectively bind to a target, such as copper ions (Cu²⁺), leading to a detectable change in fluorescence (e.g., quenching). nih.gov These probes have potential applications in environmental monitoring and biological imaging. nih.govnih.gov

The incorporation of naphthalene units, such as those from this compound, into larger molecular structures like naphthalene diimides (NDIs) or phthalimides is another avenue for creating advanced materials for electrochromic devices and organic electronics. gatech.edumdpi.com

Green Chemistry Principles Applied to the Synthesis and Transformations of 3 Naphthalen 1 Yl Propanal

Sustainable Solvent Selection and Alternative Reaction Media (e.g., Water, Supercritical Fluids, Bio-based Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the majority of the mass and energy consumption and waste generation. acs.org

In the context of synthesizing 3-(naphthalen-1-yl)propanal via hydroformylation, conventional solvents like toluene (B28343) are often used. acs.org However, green chemistry encourages the replacement of such volatile organic compounds (VOCs) with more sustainable alternatives. Recent research has identified several greener solvents for hydroformylation reactions. rsc.org Anisole, for example, has been demonstrated as an efficient green solvent for the hydroformylation of various olefins. rsc.org Another promising alternative is triacetin (B1683017) (glycerin triacetate), which is derived from glycerol, a byproduct of the biodiesel industry. acs.org Triacetin is biodegradable, has low volatility and toxicity, and has shown to be effective in the hydroformylation of substrates like 1-octene, sometimes leading to higher reaction rates compared to toluene. acs.org Other potential green solvents include cyclopentyl methyl ether (CPME) and diethyl sulfoxide (B87167) (DESO). acs.orgacs.org

Biphasic systems, particularly using water as a catalyst-harboring phase, represent another key green strategy. rsc.org This approach, famously used in the Ruhrchemie/Rhône-Poulenc process for short-chain olefins, facilitates the separation of the product from the expensive transition metal catalyst, which remains in the aqueous phase and can be easily recycled. acs.orgnih.gov For a less water-soluble substrate like 1-vinylnaphthalene (B14741), a two-phase system using a suitable organic solvent and an aqueous catalyst phase could be designed, potentially with the aid of phase-transfer catalysts or surfactants.

For the oxidation of 3-(naphthalen-1-yl)propan-1-ol (B2905234) to this compound, water itself can be an ideal solvent, especially when employing biocatalytic methods. uva.nl Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another alternative medium. scCO₂ is non-toxic, non-flammable, and its properties can be tuned by changing pressure and temperature. It can be particularly useful for integrating reaction and separation steps.

Table 1: Comparison of Conventional and Green Solvents for Hydroformylation

Solvent Type Key Advantages of Green Options Potential Application for this compound Synthesis
Toluene Conventional (VOC) - Benchmark for comparison. acs.org
Anisole Green Bio-based potential, lower toxicity than toluene. rsc.org Direct replacement for toluene in hydroformylation. rsc.org
Triacetin Green Renewable (from glycerol), low volatility, biodegradable. acs.org Potential for high reaction rates and catalyst recycling. acs.org
Water Green Non-toxic, non-flammable, cheap. Biphasic catalysis for easy catalyst separation. rsc.org
scCO₂ Green Tunable properties, easy removal, non-toxic. Integrated reaction and separation medium.

Catalytic Approaches for Enhanced Environmental Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, which reduces energy consumption and waste.

The hydroformylation of 1-vinylnaphthalene to this compound is an atom-economical reaction catalyzed by transition metal complexes, typically based on rhodium or cobalt. acs.orglibretexts.org Green advancements in this area focus on catalyst efficiency and recyclability. Homogeneous rhodium catalysts modified with specific phosphine (B1218219) ligands like XANTPHOS or Ph-BPE can achieve high conversion and selectivity under relatively mild conditions. nih.govnih.gov The main challenge with homogeneous catalysts is their separation from the product. As mentioned, biphasic catalysis is a prime solution. rsc.org

The development of heterogeneous catalysts offers a more direct approach to catalyst recovery. Supported metal catalysts, where the active metal complex is anchored onto a solid support (e.g., silica, polymers, or carbon), can be easily filtered off from the reaction mixture. Single-atom catalysts represent a frontier in this area, maximizing the efficiency of the precious metal used. rsc.org For the oxidation of 3-(naphthalen-1-yl)propan-1-ol, heterogeneous catalysts based on supported noble metals (e.g., Pd, Ru) or non-precious metal oxides can offer selective oxidation using greener oxidants like molecular oxygen or hydrogen peroxide, avoiding stoichiometric, toxic chromium-based oxidants. issr.edu.kh

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov These reactions are highly selective, occur in aqueous media under mild conditions (ambient temperature and pressure), and are biodegradable. uva.nlnih.gov

For the synthesis of this compound, an alcohol dehydrogenase (ADH) or an oxidase could be used for the selective oxidation of 3-(naphthalen-1-yl)propan-1-ol. This avoids the use of heavy metal oxidants and harsh reaction conditions. uva.nl

Transformations of this compound can also be achieved biocatalytically. For instance, aldehyde dehydrogenases can be employed for the selective oxidation of the aldehyde to the corresponding carboxylic acid, 3-(naphthalen-1-yl)propanoic acid, a potentially valuable derivative. uva.nl This enzymatic approach is particularly advantageous when other oxidizable groups are present in the molecule. uva.nl Furthermore, enzymes like α-dioxygenases (α-DOX) coupled with fatty acid aldehyde dehydrogenases (FALDH) have been used to produce aldehydes from fatty acids, showcasing the potential for novel biocatalytic routes to aldehyde synthesis from different precursors. acs.org

Maximization of Atom Economy and Minimization of Waste Generation

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. rsc.org A 100% atom economy means that no atoms are wasted as byproducts.

The hydroformylation of 1-vinylnaphthalene is an excellent example of an atom-economical reaction. All atoms of the reactants (1-vinylnaphthalene, carbon monoxide, and hydrogen) are incorporated into the product, this compound. acs.org This is an addition reaction, which is inherently atom-economical.

Reaction: C₁₂H₁₀ + CO + H₂ → C₁₃H₁₂O

Molecular Weight of Reactants: 154.21 + 28.01 + 2.02 = 184.24

Molecular Weight of Product: 184.23

Atom Economy: (184.23 / 184.24) * 100% ≈ 100%

In contrast, a classical, non-catalytic route like a Wittig reaction to create an alkene, which is then converted to the aldehyde, would have a very poor atom economy. rsc.orgnih.gov For example, the Wittig reaction itself generates a stoichiometric amount of triphenylphosphine (B44618) oxide as waste, a byproduct with a high molecular weight. rsc.orgnih.gov Similarly, oxidation of 3-(naphthalen-1-yl)propan-1-ol using a traditional reagent like pyridinium (B92312) chlorochromate (PCC) also suffers from poor atom economy due to the generation of chromium-containing waste. Catalytic oxidation using O₂ as the terminal oxidant, where the only byproduct is water, significantly improves atom economy and reduces waste.

Table 2: Atom Economy of Potential Synthetic Steps

Reaction Type Example Key Byproducts Atom Economy Green Advantage
Addition Hydroformylation None (in theory) ~100% Inherently efficient, minimizes waste. acs.org
Substitution/Elimination Wittig Reaction Triphenylphosphine oxide Low (<30%) Avoided in favor of more atom-economical routes. rsc.org
Oxidation (Stoichiometric) PCC Oxidation Reduced chromium salts Low Avoided due to toxic heavy metal waste.
Oxidation (Catalytic) Catalytic O₂ Oxidation Water High Benign byproduct, high atom efficiency. uva.nl

Energy-Efficient Reaction Design (e.g., Microwave-Assisted Synthesis, Mechanochemistry, Ambient Conditions)

Reducing energy consumption is another key principle of green chemistry. This can be achieved by designing reactions that run at ambient temperature and pressure or by using alternative energy sources that improve reaction efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of hydroformylation, microwave irradiation has been shown to dramatically reduce reaction times from hours to just a few minutes, even at relatively low pressures. nih.govresearchgate.net This rapid heating can lead to higher yields and improved product purity. nih.gov Applying this technique to the synthesis of this compound could significantly reduce the energy footprint of the process.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another energy-efficient technique that can often be performed solvent-free. While not yet widely reported for hydroformylation, its application to other organic transformations suggests potential for future development.

The ultimate goal is to design reactions that proceed efficiently under ambient conditions. The use of highly active catalysts, such as the rhodium complexes developed by Wilkinson and coworkers, allows for hydroformylation to occur even at 25°C and 1 atm, which is a significant green advantage. rsc.org

Utilization of Renewable Feedstocks and Bio-based Precursors

The shift from fossil-based feedstocks to renewable resources is a long-term goal of sustainable chemistry. nih.gov The precursors for this compound, naphthalene (B1677914) and a C3 unit, are traditionally derived from petrochemicals. Naphthalene is a major component of coal tar and is also derived from petroleum refining. nih.gov While the bulk of naphthalene is from fossil fuels, it is also a product of biomass combustion, such as in wildfires, though this is not a controlled source for chemical synthesis. nih.gov

Developing bio-based routes to aromatic compounds like naphthalene is an active area of research. Lignin, a complex polymer found in plant cell walls, is a potential renewable source of various aromatic platform chemicals. nih.gov

The three-carbon chain could potentially be derived from renewable sources as well. For instance, acrolein, which could be a precursor, can be produced from the dehydration of glycerol, a co-product of biodiesel production. However, it is also known to be formed during the heating of fats and oils, such as in cooking. researchgate.netnih.gov Alternatively, bio-based platform molecules like 3-hydroxypropionic acid could potentially be converted to the necessary C3 synthon. While the complete synthesis of this compound from renewable feedstocks is not yet established, the development of bio-refinery concepts and catalytic conversion of biomass are paving the way for future possibilities. nih.gov

Environmental Fate and Biotransformation Mechanisms of Naphthalene Derived Aldehydes

Photochemical Degradation Pathways and Identification of Intermediates

The naphthalene (B1677914) moiety is known to undergo photodegradation, particularly in the presence of photocatalysts like titanium dioxide (TiO₂) under UV irradiation. This process typically involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring system. For instance, the photocatalytic degradation of naphthalene in aqueous solutions has been shown to produce intermediates such as 1-naphthol. muk.ac.ir Further oxidation can lead to the opening of the aromatic ring and eventual mineralization to CO₂ and water.

A recent study on the photodegradation of naphthalene-derived secondary organic aerosols (SOA) revealed that exposure to UV radiation can induce a loss of SOA mass and high-molecular-weight dimers. This process results in the formation of smaller, unsaturated dimers and the release of volatile organic compounds into the atmosphere. rsc.org The photolysis rates of naphthalene-derived SOA were found to be higher than those of α-pinene-derived SOA, suggesting that naphthalene-derived compounds are more susceptible to photodegradation. rsc.org

The propanal side chain of 3-(naphthalen-1-yl)propanal is also susceptible to photochemical transformation. Studies on the photocatalytic oxidation of gaseous 1-propanol, a related compound, have identified propionaldehyde (B47417) (propanal) and acetaldehyde (B116499) as the main gaseous intermediates. nih.gov This suggests that the aldehyde group can undergo further oxidation or fragmentation upon exposure to light.

Based on these findings, a putative photochemical degradation pathway for this compound can be proposed. The initial steps would likely involve either the oxidation of the aldehyde group to a carboxylic acid, forming 3-(naphthalen-1-yl)propanoic acid, or the hydroxylation of the naphthalene ring. The formation of quinone-type structures from the oxidation of the naphthalene ring is also a plausible pathway. Subsequent reactions would lead to ring cleavage and the formation of smaller, more volatile compounds.

Table 1: Potential Intermediates in the Photochemical Degradation of Naphthalene-Related Compounds

Parent CompoundPhotodegradation Product(s)Experimental ConditionsReference
Naphthalene1-NaphtholPhotocatalysis with N,S-TiO₂/Silica Sulfuric Acid under visible light muk.ac.ir
Naphthalene-derived SOASmaller unsaturated dimers, volatile speciesUV radiation rsc.org
1-PropanolPropionaldehyde, AcetaldehydeGas-phase photocatalysis nih.gov

This table presents data from studies on related compounds to infer potential degradation pathways for this compound due to the absence of direct research on this specific compound.

Enzymatic Biotransformations and Metabolic Fate in Model Systems

The biotransformation of naphthalene and its derivatives has been extensively studied in various biological systems, from microorganisms to mammals. These processes are primarily mediated by enzyme systems that aim to increase the water solubility of the compounds, facilitating their excretion.

In mammals, the biotransformation of naphthalene-containing compounds often involves cytochrome P450 (CYP) enzymes. For example, the non-steroidal anti-inflammatory drug nabumetone, which contains a methoxy-naphthalene structure, undergoes significant phase I metabolism. One of the key pathways is the carbonyl reduction of its side chain. researchgate.net This suggests that the aldehyde group of this compound could be a target for enzymatic reduction to the corresponding alcohol, 3-(naphthalen-1-yl)propan-1-ol (B2905234).

Furthermore, studies on the metabolism of 1-isopropylnaphthalene (B1199988) in rabbits have shown that both the naphthalene ring and the alkyl side chain are sites of enzymatic attack. Metabolites identified in urine included hydroxylated naphthalene rings (forming naphthols) and oxidized side chains, leading to the formation of 2-(1-naphthyl)propanoic acid. nih.gov This indicates that the propanal side chain of this compound could be oxidized to 3-(naphthalen-1-yl)propanoic acid.

Microbial degradation of naphthalene is a well-established pathway for its removal from the environment. Bacteria, particularly species of Pseudomonas, are known to initiate the degradation of naphthalene by dioxygenase enzymes, which hydroxylate the aromatic ring to form cis-naphthalene dihydrodiol. This is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and entry into central metabolic pathways. While direct evidence for the microbial degradation of this compound is lacking, it is plausible that microorganisms capable of degrading naphthalene could also transform this compound, likely initiating the process by attacking the naphthalene ring.

Table 2: Examples of Enzymatic Biotransformation of Naphthalene Derivatives

Parent CompoundMetabolite(s)Model SystemKey Enzymes (if identified)Reference
NabumetoneReduced nabumetoneHuman liver subcellular fractionsCarbonyl reducing enzymes researchgate.net
1-Isopropylnaphthalene2-(1-Naphthyl)-2-propanol, 2-(1-Naphthyl)-1-propanol, 2-(1-Naphthyl)propanoic acid, various naphtholsRabbitsNot specified nih.gov

This table provides examples of the biotransformation of related naphthalene derivatives to infer potential metabolic pathways for this compound.

Q & A

Q. Can this compound serve as a precursor for green synthesis of bioactive molecules?

  • Case Study : Catalyze aldol condensation with ketones using organocatalysts (e.g., L-proline) in water/ethanol solvent. Achieve 70-85% yield of α,β-unsaturated carbonyl derivatives. Compare E-factor (waste per product) to traditional methods (e.g., <0.5 vs. >2.0 for acid-catalyzed routes) .

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